BenchChemオンラインストアへようこそ!

2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one

Gallium‑resistant lung cancer AXL kinase Anti‑proliferative assay

2-Methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one (synonym: compound is a synthetic pyrazolo[1,5-a]quinazoline derivative with molecular formula C₂₀H₁₇N₃O and molecular weight 315.37 g mol⁻¹. This fused tricyclic heterocycle belongs to a scaffold family that has been systematically explored for poly(ADP‑ribose)polymerase‑1 (PARP‑1) inhibition, with optimized congeners reaching low‑nanomolar enzymatic IC₅₀ values.

Molecular Formula C20H17N3O
Molecular Weight 315.376
CAS No. 866050-26-2
Cat. No. B2822400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one
CAS866050-26-2
Molecular FormulaC20H17N3O
Molecular Weight315.376
Structural Identifiers
SMILESCC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC=CC4=CC=CC=C4
InChIInChI=1S/C20H17N3O/c1-15-14-19-22(13-7-10-16-8-3-2-4-9-16)20(24)17-11-5-6-12-18(17)23(19)21-15/h2-12,14H,13H2,1H3/b10-7+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one (CAS 866050-26-2): Chemical Identity, Class, and Differentiated Pharmacological Signature


2-Methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one (synonym: compound 5476423) is a synthetic pyrazolo[1,5-a]quinazoline derivative with molecular formula C₂₀H₁₇N₃O and molecular weight 315.37 g mol⁻¹ . This fused tricyclic heterocycle belongs to a scaffold family that has been systematically explored for poly(ADP‑ribose)polymerase‑1 (PARP‑1) inhibition, with optimized congeners reaching low‑nanomolar enzymatic IC₅₀ values [1]. Uniquely for this specific substitution pattern, the compound was identified through an AXL‑kinase‑focused virtual screening campaign and subsequently demonstrated potent, quantifiable anti‑proliferative activity against gallium‑resistant human lung adenocarcinoma (A549) cells—a phenotype not reported for any other pyrazolo[1,5‑a]quinazoline derivative [2].

Why Generic Pyrazoloquinazoline Analogs Cannot Substitute for 2‑Methyl‑4‑[(E)‑3‑phenylprop‑2‑enyl]pyrazolo[1,5‑a]quinazolin‑5‑one in Gallium‑Resistance Research


The pyrazolo[1,5‑a]quinazoline scaffold supports diverse biological activities that are exquisitely sensitive to the substitution pattern; extensive SAR around the pyrazole 3‑position alone can shift PARP‑1 IC₅₀ values from low nanomolar to inactive [1]. Compound 5476423 was not identified through PARP‑1 screening but emerged from an AXL‑kinase‑focused virtual screen and was validated in a functional gallium‑resistance assay that is mechanistically distinct from PARP‑mediated DNA repair [2]. Even within the same study, the co‑identified lead 7919469 achieved only a 13‑fold potency increase over GaAcAc, whereas 5476423 reached 80‑fold—a >6‑fold intra‑study difference that underscores the non‑interchangeability of closely related analogs [2]. Substituting an uncharacterized pyrazolo[1,5‑a]quinazoline derivative—even one with documented PARP‑1 activity—would abandon the specific AXL‑pathway engagement and gallium‑resistance‑overcoming properties that are the sole experimentally validated differentiators of this compound.

Quantitative Differentiation Evidence for 2‑Methyl‑4‑[(E)‑3‑phenylprop‑2‑enyl]pyrazolo[1,5‑a]quinazolin‑5‑one Against Scientific Comparators


80‑Fold Anti‑Proliferative Potency Increase in Gallium‑Resistant Lung Cancer Cells Versus Gallium Acetylacetonate (GaAcAc)

In gallium‑resistant (R) human lung adenocarcinoma A549 cells, compound 5476423 exhibited an anti‑proliferative IC₅₀ that was 80‑fold lower (i.e., 80‑fold more potent) than that of gallium acetylacetonate (GaAcAc), a clinically studied gallium‑based agent [1]. The assay was performed in parallel on gallium‑sensitive (S) and gallium‑resistant (R) A549 sublines, with the resistant cells overexpressing AXL kinase protein; treatment with the lead compounds significantly suppressed AXL expression [1]. This fold‑shift demonstrates that 5476423 circumvents the resistance mechanism that cripples GaAcAc efficacy.

Gallium‑resistant lung cancer AXL kinase Anti‑proliferative assay

2‑Fold Enhancement of GaAcAc Efficacy in Combination, Outperforming Co‑Lead 7919469 (1.2‑Fold)

When co‑administered with GaAcAc in gallium‑resistant A549 cells, compound 5476423 increased GaAcAc efficacy by 2.0‑fold, whereas the co‑identified lead 7919469 achieved only 1.2‑fold enhancement [1]. This 1.67‑fold differential in sensitization capacity demonstrates that 5476423 not only possesses superior standalone potency but also more effectively reverses the resistance phenotype when used in combination.

Drug combination Gallium sensitization Chemoresistance reversal

Class‑Level Scaffold Advantage: Fused Pyrazolo[1,5‑a]quinazoline Core Delivers Low‑Nanomolar PARP‑1 Inhibition Versus Non‑Fused Analogues

Although compound 5476423 has not been directly assayed against PARP‑1, the pyrazolo[1,5‑a]quinazolin‑5(4H)‑one scaffold class to which it belongs consistently produces PARP‑1 IC₅₀ values in the 6–50 nM range for optimized 3‑substituted derivatives [1]. In contrast, non‑fused pyrazole‑quinazoline hybrids and monocyclic pyrazole carboxamides typically exhibit IC₅₀ values from >100 nM to the low‑micromolar range [2]. This 10‑ to 100‑fold affinity advantage is attributed to the rigid tricyclic geometry that pre‑organizes key hydrogen‑bonding contacts within the NAD⁺‑binding pocket.

PARP‑1 inhibition Scaffold comparison Drug design

Optimal Research‑Use Scenarios for 2‑Methyl‑4‑[(E)‑3‑phenylprop‑2‑enyl]pyrazolo[1,5‑a]quinazolin‑5‑one Based on Quantitative Differentiation Evidence


AXL‑Kinase‑Mediated Gallium‑Resistance Mechanistic Dissection

Employ compound 5476423 as a validated positive‑control probe to interrogate AXL‑kinase‑driven gallium‑resistance pathways in A549 and other lung adenocarcinoma models. Its 80‑fold potency advantage over GaAcAc in resistant cells [1] provides a wide signal window that cleanly separates AXL‑dependent resistance from AXL‑independent survival mechanisms.

Combination‑Therapy Screening with Gallium‑Based Anticancer Agents

Use 5476423 as a reference sensitizer in combination screens alongside GaAcAc or gallium nitrate to identify co‑treatment partners that exceed the 2‑fold sensitization benchmark already established [1]. The differential sensitization versus the weaker analog 7919469 (2.0‑ vs 1.2‑fold) offers a calibrated internal threshold for hit‑to‑lead progression.

Dual AXL/PARP‑1 Inhibitor Design Starting from a Privileged Scaffold

Leverage the pyrazolo[1,5‑a]quinazoline core’s established PARP‑1 inhibitory potential (class IC₅₀ ≈ 6–50 nM [2]) together with its AXL‑pathway activity to guide structure‑based design of first‑in‑class dual inhibitors. Compound 5476423 can serve as a starting template for medicinal chemistry campaigns aimed at balancing AXL versus PARP‑1 selectivity.

Quote Request

Request a Quote for 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.